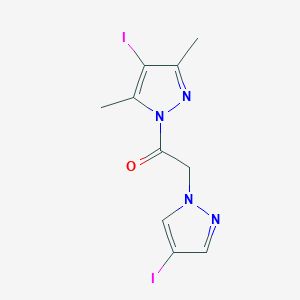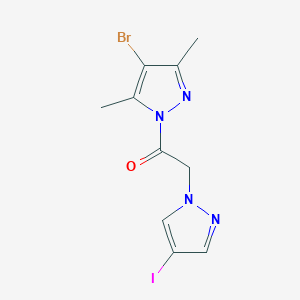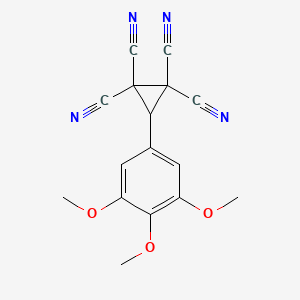![molecular formula C17H16N6O B4330263 N4-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE-1,4-DIAMINE](/img/structure/B4330263.png)
N4-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE-1,4-DIAMINE
Overview
Description
N4-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine is a compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline moiety, contributes to its wide range of applications in medicinal chemistry .
Preparation Methods
The synthesis of N4-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine typically involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is carried out under reflux conditions in the presence of a base such as triethylamine and a solvent like xylene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N4-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the triazoloquinoxaline core .
Scientific Research Applications
N4-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine involves its interaction with specific molecular targets. For instance, it has been shown to act as an A2B receptor antagonist, which is associated with anticancer activity . The compound binds to the A2B receptor, inhibiting its activity and thereby affecting pathways involved in tumor growth and metastasis . Additionally, its antimicrobial action is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
N4-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine can be compared with other triazoloquinoxaline derivatives, such as:
4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine: A precursor in the synthesis of various triazoloquinoxaline derivatives.
Pyrimido-quinoxaline: Another class of compounds with similar biological activities.
Nitroquinoxaline: Known for its antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the presence of the ethoxyphenyl group, which enhances its biological activity and selectivity .
Properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-2-24-12-9-7-11(8-10-12)19-15-16-21-22-17(18)23(16)14-6-4-3-5-13(14)20-15/h3-10H,2H2,1H3,(H2,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMGFSHBLKYQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-CHLORO-5-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOIC ACID](/img/structure/B4330191.png)
![1-METHYL-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4330201.png)

![2,4-dioxo-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B4330212.png)
![5-CYANO-6-(4-FLUOROPHENYL)-2,4-DIOXO-3-AZABICYCLO[3.1.0]HEX-1-YL CYANIDE](/img/structure/B4330220.png)
![4-AMINO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]OXATHIOLAN]-3-ENE-1,5-DICARBONITRILE](/img/structure/B4330227.png)
![(5Z)-2-IMINO-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4330235.png)
![3-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4330250.png)
![9,10-DIMETHOXY-2-[(4-METHYLPHENYL)SULFANYL]-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE](/img/structure/B4330258.png)


![ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B4330290.png)
